What are the physical and chemical properties of XPhos Pd G3?
What are the physical and chemical properties of XPhos Pd G3?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of XPhos Pd G3, a third-generation Buchwald precatalyst. This document details its structure, stability, solubility, and reactivity, supported by experimental protocols and key characterization data. The information is intended to assist researchers in optimizing its use in a variety of cross-coupling reactions.
Core Properties and Specifications
XPhos Pd G3, also known as (2-Dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate, is a highly efficient and versatile palladium precatalyst.[1] Its structure features a bulky, electron-rich XPhos ligand that promotes high catalytic activity and stability.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₄₆H₆₂NO₃PPdS | [3][4][5] |
| Molecular Weight | 846.45 g/mol | [4] |
| CAS Number | 1445085-55-1 | [4] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 146-151 °C (decomposition) | [6] |
| Stability | Air, moisture, and thermally-stable | [2] |
Spectroscopic and Characterization Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the characterization of XPhos Pd G3.
NMR Spectroscopy
The ³¹P NMR spectrum of XPhos Pd G3 is particularly informative and shows solvent-dependent isomerization. In acetone (B3395972) or DMSO-d₆, a single sharp signal is observed, while in less polar solvents like ethyl acetate (B1210297) or CDCl₃, two distinct signals can appear, indicating the presence of two isomeric forms.[7][8]
¹H NMR (500 MHz, CD₃OD): δ 7.97 (ddt, J = 8.0, 6.9, 3.2 Hz, 1H), 7.65-7.49 (m, 5H), 7.32 (dd, J = 7.3, 1.9 Hz, 1H), 7.29-7.19 (m, 4H), 7.17-7.08 (m, 1H), 7.04-6.91 (m, 2H), 3.37 (h, J = 6.9 Hz, 1H), 2.93 (hept, J = 6.7 Hz, 1H), 2.69 (s, 3H), 2.55 (tdt, J = 12.3, 7.1, 2.4 Hz, 1H), 2.33 (ddt, J = 23.8, 20.8, 10.3 Hz, 2H), 2.20-2.06 (m, 1H), 2.06-1.75 (m, 9H), 1.71-1.49 (m, 7H), 1.49-0.98 (m, 11H), 0.97-0.72 (m, 7H), 0.17 (qdd, J = 13.7, 6.1, 4.1 Hz, 1H) ppm.[1]
¹³C NMR (126 MHz, CD₃OD): δ 156.26, 155.25, 150.83, 144.91, 140.63, 139.91, 139.51, 135.18, 133.96, 133.19, 133.10, 132.88, 131.76, 128.57, 128.54, 128.15, 127.30, 127.21, 127.10, 125.98, 124.79, 123.60, 121.19, 67.69, 38.40, 35.83, 35.59, 34.48, 34.17, 32.77, 31.99, 31.80, 31.41, 29.97, 29.62, 27.81, 27.53, 27.45, 26.25, 26.13, 26.03, 25.67, 25.35, 24.86, 24.53, 24.34, 23.33, 23.15, 22.95, 22.26, 13.29 ppm (complexity due to P-C splitting).[1]
Reactivity and Catalytic Applications
XPhos Pd G3 is a powerful catalyst for a variety of cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. Its high reactivity allows for lower catalyst loadings and shorter reaction times.[9]
Activation of the Precatalyst
The G3 precatalyst is designed for efficient and rapid generation of the active monoligated Pd(0) species, which is the key intermediate in the catalytic cycle. This activation is typically achieved under the basic conditions of the cross-coupling reaction.
Suzuki-Miyaura Coupling
XPhos Pd G3 is an excellent reagent for Suzuki-Miyaura cross-coupling reactions, facilitating the formation of biaryl compounds from aryl halides and boronic acids.[2]
Buchwald-Hartwig Amination
This catalyst is also highly effective for Buchwald-Hartwig amination, forming C-N bonds between aryl halides and amines.[2]
Experimental Protocols
The following are representative experimental protocols for the synthesis of XPhos Pd G3 and its use in a key cross-coupling reaction.
Synthesis of XPhos Pd G3
This procedure outlines a multigram-scale synthesis of XPhos Pd G3.[5]
Materials:
-
[Pd(ABP)(OMs)]₂ (μ-OMs dimer)
-
XPhos
-
Anhydrous and deoxygenated Tetrahydrofuran (THF)
-
Deoxygenated hexane (B92381)
Procedure:
-
In a two-necked round bottom Schlenk flask equipped with a magnetic stir bar, charge [Pd(ABP)(OMs)]₂ (53.6 g, 64 mmol, 0.5 eq.) and XPhos (61.5 g, 129 mmol, 1 eq.).[5]
-
Cap the flask, and evacuate and backfill with argon three times.[5]
-
Add anhydrous and deoxygenated THF (1.4 L) to the flask under an argon counterflow.[5]
-
Stir the reaction mixture at room temperature for 1.5 hours.[5]
-
Filter the reaction mixture under an argon atmosphere.[5]
-
Evaporate approximately 1.2 L of the filtrate under vacuum.[5]
-
Add deoxygenated hexane (1.2 L) to the dark brown residue to induce precipitation.[5]
-
Place the flask in an ultrasonic bath and sonicate for 20 minutes to facilitate precipitation.[5]
-
Filter the beige precipitate, wash with hexane (3 x 250 mL), and dry under vacuum at 50 °C for 1 hour to yield XPhos Pd G3.[5]
Buchwald-Hartwig Amination of 4-Chlorotoluene (B122035) with Morpholine (B109124)
This protocol is a representative example of a C-N cross-coupling reaction using a palladium catalyst with the XPhos ligand. While the original protocol uses Pd(dba)₂, XPhos Pd G3 can be directly substituted as the precatalyst.
Materials:
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (or an equivalent molar amount of XPhos Pd G3)
-
XPhos
-
Sodium tert-butoxide
-
4-Chlorotoluene
-
Morpholine
-
Water
-
Brine
-
Sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).[1] Note: If using XPhos Pd G3 directly, add the appropriate molar equivalent and additional XPhos ligand may not be necessary.
-
Add toluene (5 mL) and stir the mixture at room temperature for 5 minutes.[1]
-
Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) in one portion.[1]
-
Stir the resulting mixture at reflux for 6 hours.[1]
-
Cool the reaction mixture to room temperature and quench with water (10 mL).[1]
-
Separate the organic layer and wash with water (10 mL) and brine (10 mL).[1]
-
Dry the organic layer with sodium sulfate (20 g), filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford 4-(p-tolyl)morpholine.[1]
Characterization of 4-(p-tolyl)morpholine:
-
Appearance: Orange solid.[1]
-
¹H NMR (400 MHz, CDCl₃): δ 7.10 (d, J = 8.7 Hz, 2H), 6.84 (d, J = 8.7 Hz, 2H), 3.87 (t, J = 4.8 Hz, 4H), 3.11 (t, J = 4.8 Hz, 4H), 2.28 (s, 3H).[1]
-
¹³C NMR (101 MHz, CDCl₃): δ 149.1, 129.7, 129.5, 116.0, 66.9, 49.9, 20.4.[1]
Safety Information
XPhos Pd G3 should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[10]
References
- 1. Page loading... [guidechem.com]
- 2. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 3. Umicore CX132 - Pd(XPhos)G3 | Umicore [pmc.umicore.com]
- 4. chemscene.com [chemscene.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. echemi.com [echemi.com]
- 7. mdpi.com [mdpi.com]
- 8. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. XPhos Pd G3 | Krackeler Scientific, Inc. [krackeler.com]
- 10. chemicalbook.com [chemicalbook.com]
